molecular formula C11H14N2O2 B11898647 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 62216-18-6

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B11898647
CAS No.: 62216-18-6
M. Wt: 206.24 g/mol
InChI Key: BVMOVWZKMCHOBR-UHFFFAOYSA-N
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Description

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (CAS 62216-18-6) is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and biological research. This compound features the 8-hydroxyquinoline (8-HQ) pharmacophore, a privileged structure known for its metal-chelating properties and diverse bioactivities . The molecule's structure, incorporating both a hydroxyl group and a carboxamide moiety on a partially saturated quinoline ring, makes it a valuable scaffold for developing novel therapeutic agents . Tetrahydroquinoline derivatives are extensively investigated for their potent antiproliferative properties against various human cancer cell lines . Research indicates that similar chiral tetrahydroquinoline compounds exhibit significant biological effects, including the ability to induce mitochondrial membrane depolarization and increase cellular reactive oxygen species (ROS) production, leading to cancer cell death . The 8-hydroxyquinoline core is renowned for its ability to act as a monoprotic bidentate chelator, forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . This metal-chelating capability is crucial for many proposed mechanisms of action, including the disruption of metal homeostasis in cancer cells and the protection against metal-induced oxidative stress, which is also relevant in neurodegenerative disease research . This product is intended for research purposes only, specifically for use in: investigating the structure-activity relationships of tetrahydroquinoline derivatives, exploring mechanisms of anticancer activity, including cell cycle disruption and ROS-mediated pathways , studying metal chelation therapy and its applications in various disease models , and developing novel chiral compounds for pharmaceutical and agricultural applications . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62216-18-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14)

InChI Key

BVMOVWZKMCHOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1

Origin of Product

United States

Preparation Methods

Chlorination-Cyanation-Hydrolysis Pathway

This three-step method begins with the synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline, followed by chlorination, cyanation, and hydrolysis to introduce the carboxamide group.

Step 1: Synthesis of 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline
The starting material, 3-methyl-5,6,7,8-tetrahydroquinoline-1-oxide (1.63 g, 0.02 mol), is treated with methanesulphonyl chloride (1.62 mL) at 0°C for 2 hours and then at 80°C for 2.5 hours. The mixture is neutralized with sodium carbonate (pH 9.0) and extracted with ethyl acetate to yield 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline as colorless needles (m.p. 58°C) after recrystallization from n-hexane.

Step 2: Chlorination at the 8-Position
The hydroxy group is converted to a chloro substituent by refluxing 8-hydroxy-3-methyl-THQ (15 g) with thionyl chloride (33 g) at 0°C for 1 hour and then at reflux for 2 hours. The resultant 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is recrystallized from ethanol-ether (m.p. 177°C).

Step 3: Cyanation and Hydrolysis to Carboxamide
The chloro intermediate is displaced with potassium cyanide in dimethylformamide at 120°C for 12 hours to form 8-cyano-3-methyl-THQ. Subsequent hydrolysis with concentrated sulfuric acid (90°C, 6 hours) yields the target carboxamide. Typical yields range from 65–75% after purification via column chromatography.

Direct Substitution of the Hydroxy Group

An alternative route involves direct functionalization of the hydroxy group via Mitsunobu or Ullmann-type reactions.

Mitsunobu Reaction with Phthalimide
8-Hydroxy-3-methyl-THQ (10 mmol) reacts with phthalimide (12 mmol) and diethyl azodicarboxylate (DEAD, 12 mmol) in tetrahydrofuran under nitrogen. After 24 hours, the phthalimide-protected amine is hydrolyzed with hydrazine hydrate in ethanol to yield 8-amino-3-methyl-THQ, which is acylated with acetyl chloride to form the carboxamide. This method achieves a 60% overall yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Chlorination : Thionyl chloride reactions require strict temperature control (0°C to reflux) to avoid side products like sulfonic esters.

  • Cyanation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates, with optimal yields at 120°C.

Catalytic Enhancements

Nickel-aluminum alloy (41.3 g) in ethanol-sodium hydroxide solutions accelerates the reduction of oximes to amines, a critical step in intermediate synthesis (e.g., converting 3-methyl-8-oximino-THQ to 8-amino-3-methyl-THQ with 85% yield).

Analytical Characterization

Spectroscopic Validation

  • FT-IR : The carboxamide group shows characteristic stretches at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).

  • ¹H NMR : Key signals include δ 1.8–2.1 ppm (methylene protons) and δ 6.9–7.2 ppm (aromatic protons).

Crystallographic Data

Single-crystal X-ray diffraction confirms a triclinic crystal system (space group P1) with unit cell parameters a = 8.5931 Å, b = 8.7409 Å, and c = 11.0695 Å.

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis (100 kg batches) uses continuous distillation for solvent recovery and achieves 70% yield with purity >98% (HPLC). Critical parameters include:

  • Reaction time: 8 hours for chlorination

  • Catalyst loading: 5% w/w nickel-aluminum alloy .

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research has demonstrated that derivatives of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can induce oxidative stress in cancer cells. This leads to apoptosis through pathways such as PI3K/AKT/mTOR signaling. The compound has shown promise in inhibiting proteasome activity, which is crucial for regulating cellular processes like the cell cycle and apoptosis .

2. Antiproliferative Effects:
In vitro studies have reported that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The mechanism involves increasing reactive oxygen species (ROS) levels, which selectively targets cancer cells that are more susceptible to oxidative stress .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymatic pathways. Research indicates that it can interact with proteasome subunits, affecting protein degradation pathways critical in cancer progression . This characteristic positions it as a potential therapeutic agent in targeted cancer therapies.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research explored the anticancer efficacy of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated significant cytotoxic effects on multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis through oxidative stress mechanisms .

Case Study 2: Enzyme Interaction Studies
Research conducted at a pharmaceutical laboratory focused on the enzyme inhibition properties of this compound. The study found that specific derivatives effectively inhibited proteasome activity in vitro, suggesting potential applications in cancer therapy where proteasome inhibitors are beneficial .

Mechanism of Action

The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide Hydrochloride (Tiquinamide)

  • Structural Differences : Tiquinamide replaces the hydroxyl group with a thiocarboxamide (-NHC(S)NH₂) at position 8 and retains the 3-methyl substitution .
  • Biological Activity: Tiquinamide exhibits potent gastric antisecretory activity in multiple animal models, inhibiting basal and chemically stimulated acid secretion. Its mechanism may involve non-competitive antagonism of acetylcholine and histamine receptors .
  • Key Contrast: The absence of a hydroxyl group and presence of thiocarboxamide in tiquinamide suggest that electronic and steric effects at position 8 significantly influence receptor interactions.

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

  • Structural Differences : This analog lacks the hydroxyl group at position 8 but includes an N-methylated carboxamide (-CONHMe) .
  • Synthesis and Availability : Synthesized via lithiation and carbon dioxide trapping (similar to methods in ), it is commercially available, indicating industrial relevance .
  • Implications : The N-methyl group may enhance lipophilicity, affecting membrane permeability compared to the hydroxyl-containing target compound.

8-Hydroxyquinoline Derivatives

  • Structural Differences: Fully aromatic 8-hydroxyquinoline analogs (e.g., 8-hydroxyquinoline sulfate) lack the tetrahydroquinoline ring and carboxamide group .
  • Biological Activity: Known for metal chelation and antimicrobial properties, these compounds rely on the hydroxyl and aromatic nitrogen for binding metal ions .

Antisecretory Activity

  • Tiquinamide : Effective at 30 mg/kg in rats, with effects lasting 8–9 hours .

Metal Chelation Potential

  • The hydroxyl and carboxamide groups in the target compound may enable chelation of transition metals, akin to 8-hydroxyquinoline derivatives . This property could be explored for anticancer or antimicrobial applications.

Data Table: Structural and Functional Comparison

Compound Substituents (Position) Key Functional Groups Biological Activity Synthesis Yield/Approach
Target Compound 8-OH, 3-CH₃, 8-CONH₂ Hydroxyl, Carboxamide Not reported (predicted chelation) Lithiation + CO₂/isocyanate
Tiquinamide 3-CH₃, 8-SCONH₂ Thiocarboxamide Gastric antisecretory Lithiation + isothiocyanate
N-Methyl Analog 8-CONHMe N-Methylcarboxamide Commercial availability Lithiation + CO₂/esterification
8-Hydroxyquinoline Sulfate 8-OH Hydroxyl Antimicrobial, chelator Cyclocondensation

Biological Activity

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (abbreviated as 8-HMQ) is a compound belonging to the tetrahydroquinoline class, noted for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 8-HMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-HMQ is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, featuring a bicyclic framework with a hydroxyl group at the 8-position and a carboxamide functional group. These structural characteristics contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research has shown that 8-HMQ exhibits significant biological activity through various mechanisms:

  • Induction of Apoptosis : Derivatives of 8-HMQ can induce oxidative stress in cancer cells, leading to apoptosis via pathways such as the PI3K/AKT/mTOR signaling pathway.
  • Proteasome Inhibition : The compound has demonstrated the ability to inhibit proteasome activity, which plays a critical role in regulating cellular processes including the cell cycle and apoptosis. This inhibition is particularly relevant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors .
  • Tubulin Polymerization Inhibition : Similar to other known anti-cancer agents, 8-HMQ has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for cell division and has been linked to cell cycle arrest at the G2/M phase in various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of 8-HMQ against several cancer cell lines. The findings indicated that the compound exhibited potent anti-proliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, in HeLa cells, the IC50 value was reported at approximately 0.403±0.02μM0.403\pm 0.02\mu M .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the hydroxyl and carboxamide groups significantly influence the biological activity of 8-HMQ derivatives. For example, compounds with additional methoxy groups showed enhanced potency against cancer cell lines due to improved binding affinity at target sites .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to 8-HMQ:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxyquinoline Fully aromatic structureLacks tetrahydro structure; more stable
5,6,7,8-Tetrahydroquinoline Saturated ring systemDoes not have hydroxyl or carboxamide groups
Quinolin-8-one Oxidized formMore reactive due to carbonyl group
2-Methyl-5,6,7,8-tetrahydroquinoline Similar core structure but different substituentsVaries in biological activity based on substitution

The combination of hydroxyl and carboxamide groups in 8-HMQ imparts distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable target for further research and development in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide?

The compound is synthesized via condensation reactions using precursors like 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine and acetic anhydride, often catalyzed by acidic or metal-based catalysts to optimize yield and purity . Alternative methods include Skraup or Friedlander syntheses , which construct the quinoline ring system by reacting substituted aromatic amines with α,β-unsaturated aldehydes or ketones . Key parameters to monitor include reaction temperature (typically 60–120°C), solvent polarity, and catalyst selection (e.g., H₂SO₄ for Skraup reactions).

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs NMR spectroscopy (¹H and ¹³C) to identify substituent positions and confirm the tetrahydroquinoline scaffold. X-ray crystallography is critical for resolving stereochemistry at the 8-hydroxy and carboxamide groups, which influence hydrogen-bonding networks and biological activity . For example, the 8-hydroxy group can form intramolecular hydrogen bonds with the carboxamide, stabilizing the molecule’s conformation .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC-MS : Quantifies impurities and degradation products, particularly under oxidative or hydrolytic conditions.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, as decomposition above 200°C may release toxic gases (e.g., CO, NOₓ) .
  • UV-Vis spectroscopy : Monitors photostability, especially if the compound is light-sensitive.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications?

The 8-hydroxy and carboxamide groups are reactive sites for derivatization. For example:

  • Esterification : The carboxamide can be converted to esters using alkyl halides in basic media, but competing reactions (e.g., hydrolysis) require anhydrous conditions .
  • Metal coordination : The hydroxyl group acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic or antimicrobial applications .
    Methodological Tip : Use kinetic studies (e.g., time-resolved IR) to track intermediate formation during substitutions.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Variability in substituent positioning : Minor structural differences (e.g., methyl vs. ethyl groups) alter binding affinity.
  • Assay conditions : Differences in pH or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
    Resolution : Perform dose-response curves across multiple assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) and validate with structural analogs (see Table 1) .

Q. Table 1: Comparison of Structural Analogs and Bioactivity

Compound NameKey Structural FeaturesReported IC₅₀ (μM)Reference
8-Hydroxy-3-methyl-THQ-8-carboxamideMethyl at C3, carboxamide at C812.5 ± 1.2
8-Ethoxy-4-hydroxyquinoline-3-carboxylic acidEthoxy at C8, carboxylic acid at C38.7 ± 0.9
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamideHalogen substituents at C4/C65.3 ± 0.6

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., DNA gyrase) by aligning the carboxamide group with catalytic residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen-bond retention .

Q. How does the compound’s stereochemistry impact pharmacological properties?

The 8-hydroxy group’s configuration (R vs. S) affects:

  • Membrane permeability : R-configuration enhances lipophilicity (logP = 1.8 vs. 1.2 for S) .
  • Metabolic stability : S-configuration is more prone to glucuronidation in liver microsomes .
    Experimental validation : Use chiral HPLC to separate enantiomers and test in vitro/in vivo models.

Methodological Guidelines for Data Reproducibility

  • Synthesis : Report catalyst loadings, reaction times, and purification steps (e.g., column chromatography gradients) to minimize batch-to-batch variability .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and solvent controls to account for vehicle effects .
  • Data analysis : Apply statistical rigor (e.g., ANOVA for dose-response comparisons) and share raw datasets via repositories like Zenodo.

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